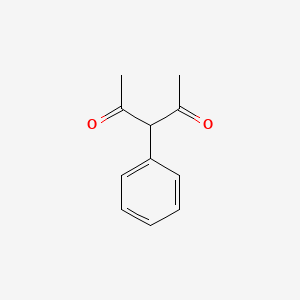

3-Phenyl-2,4-pentanedione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31900. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(12)11(9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWTXSVNRCWBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283509 | |

| Record name | 3-Phenyl-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5910-25-8 | |

| Record name | 3-Phenyl-2,4-pentanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-2,4-pentanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-phenyl-2,4-pentanedione, a beta-dicarbonyl compound with applications in organic synthesis and as a precursor for various heterocyclic compounds. This document details a common synthetic protocol and outlines the key analytical techniques used for its characterization, including spectroscopic and physical data. All quantitative information is presented in structured tables for clarity and ease of comparison. Furthermore, a visual representation of the synthetic workflow is provided to facilitate understanding of the process.

Introduction

This compound, also known as 3-phenylacetylacetone, is an organic compound featuring a phenyl group substituted at the central carbon of a pentane-2,4-dione backbone. The presence of the diketone functionality allows for keto-enol tautomerism, influencing its reactivity and spectroscopic properties. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. A thorough understanding of its synthesis and a complete characterization are crucial for its effective utilization in research and development.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the acylation of phenylacetone (B166967). The following protocol is a representative example of this synthetic approach.

Experimental Protocol: Acylation of Phenylacetone

This protocol is adapted from established synthetic methodologies.

Materials:

-

Phenylacetone

-

Acetic anhydride

-

Boron trifluoride-acetic acid complex

-

p-Toluenesulfonic acid

-

Sodium acetate (B1210297)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of phenylacetone and a catalytic amount of p-toluenesulfonic acid in acetic anhydride, cooled in a water bath, a boron trifluoride-acetic acid complex is added dropwise with stirring.

-

The reaction mixture is stirred overnight at room temperature, during which a solid precipitate may form.

-

The precipitate is collected by filtration and washed with water.

-

The collected solid is then refluxed in a solution of sodium acetate in water for 2-3 hours.

-

The initial reaction mixture is separately treated with a sodium acetate solution and heated for the same duration.

-

Both mixtures are then extracted with diethyl ether.

-

The combined ether extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Physical Properties

The basic physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 55-59 °C |

| CAS Number | 5910-25-8 |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification of this compound.

The ¹H NMR spectrum provides information about the proton environments in the molecule. Due to keto-enol tautomerism, the spectrum can show signals for both forms, though one form typically predominates. The diketo form is often the major tautomer in non-polar solvents.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.5 | Singlet | 1H | Methine proton (CH) |

| ~2.1 | Singlet | 6H | Methyl protons (2 x CH₃) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The following are predicted chemical shifts based on typical values for the functional groups present.

| Chemical Shift (δ) ppm | Assignment |

| ~203 | Carbonyl carbons (C=O) |

| ~135 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~68 | Methine carbon (CH) |

| ~30 | Methyl carbons (CH₃) |

Note: These are predicted values and experimental results may vary.

The IR spectrum is used to identify the functional groups present in the molecule. The key absorptions for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch |

| ~1725, ~1700 | Strong | C=O stretch (diketone) |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretches |

| ~1360 | Medium | C-H bend (methyl) |

| ~750, ~700 | Strong | Aromatic C-H out-of-plane bend |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity | Assignment |

| 176 | High | [M]⁺ (Molecular ion) |

| 134 | Medium | [M - CH₂CO]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ |

| 43 | High | [CH₃CO]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

| Adduct | Calculated m/z |

| [M+H]⁺ | 177.0910 |

| [M+Na]⁺ | 199.0729 |

Note: These are predicted values for the most common adducts.[1]

Conclusion

This technical guide has detailed a common synthetic route for this compound and provided a comprehensive set of characterization data. The presented experimental protocol and spectroscopic information serve as a valuable resource for researchers and scientists working with this versatile compound. The structured presentation of quantitative data in tables and the inclusion of a workflow diagram are intended to facilitate the practical application of this information in a laboratory setting.

References

An In-depth Technical Guide to 3-Phenyl-2,4-pentanedione: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2,4-pentanedione, also known as 3-phenylacetylacetone, is a β-dicarbonyl compound that has garnered interest in various chemical research fields. Its structure, featuring a phenyl group attached to the α-carbon of a pentanedione backbone, gives rise to unique chemical properties and reactivity. This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of this compound, presenting data in a clear and accessible format for scientific professionals.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |

| IUPAC Name | 3-phenylpentane-2,4-dione | [1] |

| Synonyms | 3-Phenylacetylacetone | [1][2] |

| CAS Number | 5910-25-8 | [1][3] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 55.0 - 59.0 °C | [4] |

| Boiling Point | 126-128 °C at 15 mmHg | |

| Density (Predicted) | 1.056 ± 0.06 g/cm³ | |

| Solubility | Soluble in methanol. |

Chemical Structure and Tautomerism

This compound exists as a mixture of keto and enol tautomers. The presence of the phenyl group influences the equilibrium between these two forms. Computational studies have shown that the keto form is generally more stable than the enol form in both the gas phase and in various solvents.[4][5][6][7][8]

The keto-enol tautomerism is a critical aspect of the chemistry of this compound, influencing its reactivity and complexation behavior.

References

- 1. This compound | C11H12O2 | CID 233402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 5910-25-8 [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound(5910-25-8) 1H NMR spectrum [chemicalbook.com]

- 7. 1-PHENYL-2,4-PENTANEDIONE(3318-61-4) 1H NMR [m.chemicalbook.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

Keto-Enol Tautomerism of 3-Phenyl-2,4-pentanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the keto-enol tautomerism of 3-phenyl-2,4-pentanedione, a β-dicarbonyl compound of interest in various chemical and pharmaceutical research fields. Tautomerism, the dynamic equilibrium between two interconvertible constitutional isomers, plays a crucial role in the reactivity, stability, and biological activity of molecules. Understanding the tautomeric preferences of this compound is essential for its application in synthesis, coordination chemistry, and drug design.

Core Concepts of Tautomerism in this compound

This compound exists as a dynamic equilibrium between its keto and enol forms. The presence of a phenyl group at the α-carbon significantly influences this equilibrium compared to its parent compound, 2,4-pentanedione. The relative stability of the tautomers is dictated by a combination of electronic effects, steric hindrance, and solvent interactions. Computational studies have shown that for this compound, the keto form is generally more stable.[1]

The equilibrium is also highly sensitive to the solvent environment. Generally, polar solvents tend to stabilize the more polar keto tautomer, while non-polar solvents favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[1]

Quantitative Data Summary

Due to a scarcity of experimentally determined thermodynamic data for this compound in the literature, the following tables summarize high-quality computational data obtained through Density Functional Theory (DFT) calculations. These theoretical values provide valuable insights into the energetics of the tautomeric equilibrium.

Table 1: Calculated Energy Differences (ΔE) and Stability of Tautomers

| Solvent | Dielectric Constant (ε) | ΔE (Keto - Enol) (kcal/mol) | More Stable Tautomer |

| Gas Phase | 1.00 | -17.89 | Keto |

| Cyclohexane | 2.20 | -17.34 | Keto |

| Carbon Tetrachloride | 15.60 | -17.27 | Keto |

| Methanol | 32.60 | -16.55 | Keto |

| Water | 78.40 | -16.50 | Keto |

Data sourced from DFT calculations at the b3lyp/6-31+g(d) level of theory.[1]

Table 2: Calculated Activation Energies for Tautomerization (Keto → Enol)

| Solvent | Activation Energy (kcal/mol) |

| Gas Phase | 30.61 |

| Cyclohexane | 30.82 |

| Carbon Tetrachloride | 30.84 |

| Methanol | 31.23 |

| Water | 31.26 |

Data sourced from DFT calculations at the b3lyp/6-31+g(d) level of theory.[1]

Experimental Protocols

While specific experimental data for this compound is limited, the following protocols for β-dicarbonyl compounds are directly applicable for its synthesis and the determination of its keto-enol tautomeric equilibrium.

Synthesis of this compound (General Procedure)

This procedure is adapted from general methods for the synthesis of 3-substituted-2,4-pentanediones.[2][3]

Materials:

-

2,4-pentanedione (acetylacetone)

-

A suitable base (e.g., sodium hydride, sodium carbonate)

-

An appropriate phenylating agent (e.g., iodobenzene (B50100) with a copper catalyst, or a more reactive phenyl source)

-

Anhydrous solvent (e.g., THF, acetone)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Standard workup and purification reagents and equipment (e.g., diethyl ether, hydrochloric acid, separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-pentanedione in the chosen anhydrous solvent.

-

Cool the solution in an ice bath and slowly add one equivalent of the base to generate the enolate.

-

Once the enolate formation is complete, add the phenylating agent (and catalyst, if required).

-

Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent like diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for quantifying the ratio of keto and enol tautomers in solution, as the interconversion is typically slow on the NMR timescale.[4][5][6][7][8][9]

Materials:

-

Synthesized and purified this compound

-

A range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a dilute solution of this compound in the chosen deuterated solvent directly in an NMR tube. The concentration should be low enough to minimize intermolecular interactions.

-

Allow the solution to equilibrate for at least one hour before analysis.

-

Acquire the ¹H NMR spectrum.

-

Identify the characteristic signals for the keto and enol forms. For 3-substituted-2,4-pentanediones, the methine proton of the keto form and the methyl protons of both tautomers are typically well-resolved.

-

Integrate the area of a characteristic peak for the keto form and a characteristic peak for the enol form.

-

Calculate the percentage of the enol form (%Enol) and the equilibrium constant (Keq) using the following equations:

%Enol = [Area(Enol) / (Area(Enol) + Area(Keto))] * 100

Keq = [Enol] / [Keto] = Area(Enol) / Area(Keto)

Note: Ensure that the integrated signals correspond to an equal number of protons in each tautomer for a direct comparison. If not, a correction factor must be applied.

Visualizations

Keto-Enol Tautomeric Equilibrium

Caption: The dynamic equilibrium between the keto and enol tautomers of this compound.

Experimental Workflow for ¹H NMR Analysis

Caption: A generalized workflow for the quantitative analysis of keto-enol tautomerism using ¹H NMR spectroscopy.

Influence of Solvent Polarity on Tautomeric Equilibrium

Caption: Logical relationship illustrating the general effect of solvent polarity on the keto-enol equilibrium.

References

- 1. Computational Study of the Keto-Enol Tautomerism of this compound in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 2. investigacion.unirioja.es [investigacion.unirioja.es]

- 3. asianpubs.org [asianpubs.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Keto-Enol Tautomerism [thecatalyst.org]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. biopchem.education [biopchem.education]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. biopchem.education [biopchem.education]

Spectroscopic Data of 3-Phenyl-2,4-pentanedione: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Phenyl-2,4-pentanedione (also known as 3-phenylacetylacetone), a beta-diketone of significant interest in organic synthesis and coordination chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this compound.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data (Predicted)

-

Solvent: Chloroform-d (CDCl₃)

-

Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.50 | Singlet | 1H | Methine proton (-CH-) |

| ~ 2.20 | Singlet | 6H | Methyl protons (2 x -COCH₃) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

-

Solvent: Chloroform-d (CDCl₃)

-

Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 203 | Carbonyl carbons (C=O) |

| ~ 135 | Aromatic ipso-carbon |

| ~ 129 | Aromatic ortho/meta-carbons |

| ~ 128 | Aromatic para-carbon |

| ~ 65 | Methine carbon (-CH-) |

| ~ 30 | Methyl carbons (-CH₃) |

Table 3: IR Spectroscopic Data (Expected Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H stretch |

| ~ 2925 | Medium | Aliphatic C-H stretch |

| ~ 1700 - 1725 | Strong | C=O stretch (keto form) |

| ~ 1600 | Medium | C=C stretch (aromatic) |

| ~ 1450 | Medium | C-H bend (aliphatic) |

| ~ 700 - 750 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Mass Spectrometry Data (Experimental)[1]

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 176 | Moderate | [M]⁺ (Molecular Ion) |

| 161 | High | [M - CH₃]⁺ |

| 133 | Moderate | [M - COCH₃]⁺ |

| 105 | Moderate | [C₆H₅CO]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

| 43 | High (Base Peak) | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a clean NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of the peaks.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the sample holder in the IR spectrometer.

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. Identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography (GC) is a suitable method for sample introduction.

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The GC oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

An In-depth Technical Guide on the Physical Properties of 3-Phenyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Phenyl-2,4-pentanedione, a dicarbonyl compound with applications in chemical synthesis. The document details its melting and boiling points, outlines the standard experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

Physical Properties of this compound

The accurate determination of physical properties such as melting and boiling points is fundamental for the characterization and assessment of the purity of a chemical compound.

The experimentally determined melting and boiling points for this compound are summarized in the table below. These values are critical for predicting the compound's physical state at different temperatures and for designing experimental and industrial processes.

| Physical Property | Value |

| Melting Point | 55.0 - 59.0 °C |

| Boiling Point | 134 °C |

Experimental Protocols

The following sections describe the standard methodologies employed for the determination of the melting and boiling points of organic compounds like this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[3][4]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[1]

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[1]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.

-

It is good practice to perform an initial rapid determination to find the approximate melting point, followed by a slower, more careful determination.[1][2]

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[5] This property is sensitive to changes in atmospheric pressure.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or oil bath

-

Sample of this compound

Procedure (Micro-scale determination using a Thiele tube):

-

A few drops of this compound are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently and uniformly.[7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped when a continuous stream of bubbles is observed.

-

The liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[7]

Workflow Visualization

The logical flow for the determination of the physical properties of a compound like this compound is illustrated below. This process ensures accurate and reproducible data collection.

Caption: Workflow for the determination of physical properties.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to 3-Phenyl-2,4-pentanedione: Properties, Synthesis, and Applications in Medicinal Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of 3-Phenyl-2,4-pentanedione, a key organic compound for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its significant role as a synthetic intermediate in the preparation of biologically active molecules.

Core Compound Identification

Molecular Formula: C₁₁H₁₂O₂[1]

Synonyms: 3-Phenylacetylacetone, 3-phenylpentane-2,4-dione[1]

Physicochemical and Computed Properties

This compound is a solid, appearing as a white to light yellow powder or crystal.[3] A summary of its key properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 176.22 g/mol | [1][3] |

| Melting Point | 55.0 to 59.0 °C | [3] |

| Boiling Point | 134 °C at 20 mmHg | [3] |

| Physical State | Solid (White to Light yellow powder/crystal) | [3] |

| Solubility | Soluble in Methanol | [3] |

| CAS Registry Number | 5910-25-8 | [1][2] |

| InChIKey | YIWTXSVNRCWBAC-UHFFFAOYSA-N | [1] |

Keto-Enol Tautomerism: A Fundamental Property

A crucial characteristic of this compound is its existence in a dynamic equilibrium between its keto and enol tautomeric forms.[4][5] This property is fundamental to its reactivity and utility in organic synthesis. The equilibrium is influenced by the solvent environment. A computational study using Density Functional Theory (DFT) at the B3LYP/6-31+g(d) level has quantified the stability of the keto form relative to the enol form in the gaseous phase and various solvents.[4][5]

The keto form is consistently more stable than the enol form across different environments.[4] The calculated energy differences are summarized in the table below.

| Medium | Dielectric Constant (ε) | ΔE (Keto - Enol) (kcal/mol) |

| Gas Phase | - | -17.89 |

| Cyclohexane | 15.60 | -17.34 |

| Carbon Tetrachloride | 2.20 | -17.27 |

| Methanol | 32.60 | -16.55 |

| Water | 78.40 | -16.50 |

| (Data sourced from a computational study by Babiker et al.)[4][5] |

The tautomeric equilibrium can be visualized as follows:

Caption: Keto-Enol Tautomerism Equilibrium.

Experimental Protocols

Synthesis of this compound

A common synthetic route to 3-substituted-2,4-pentanediones involves the acylation of a ketone. The synthesis of this compound can be achieved from phenylacetone.

Materials:

-

Phenylacetone

-

Acetic anhydride (B1165640)

-

Boron trifluoride (BF₃)

-

p-Toluenesulfonic acid (catalyst)

-

1,2-Dichloroethane (solvent)

-

Petroleum ether

-

Aqueous sodium hydrogen carbonate (5%)

-

Saturated aqueous sodium chloride

-

Anhydrous calcium sulfate

Procedure:

-

Enol Acetate (B1210297) Formation: The ketone (phenylacetone) is first converted to its enol acetate by reaction with acetic anhydride in the presence of a protic acid catalyst like p-toluenesulfonic acid. This reaction is typically performed under equilibrating conditions to favor the more stable enol acetate isomer.

-

Boron Trifluoride Complex Formation: A 1:1 boron trifluoride-acetic acid complex is prepared by passing boron trifluoride gas through a cooled solution of acetic acid in 1,2-dichloroethane.

-

Acetylation: The enol acetate is then subjected to acetylation catalyzed by boron trifluoride. This leads to the formation of the enol acetate of the β-diketone, which is subsequently cleaved by boron trifluoride to form acetyl fluoride (B91410) and the borofluoride complex of this compound.

-

Hydrolysis and Extraction: The reaction mixture is heated at reflux for approximately 3 hours to ensure complete reaction. After cooling, water is added, and the product is extracted with petroleum ether.

-

Purification: The combined organic extracts are washed with aqueous sodium hydrogen carbonate and saturated sodium chloride solution, then dried over anhydrous calcium sulfate. The solvent is removed via rotary evaporation, and the resulting crude product is purified by distillation to yield this compound.

Applications in Drug Development and Medicinal Chemistry

While this compound itself is not known for significant direct biological activity, its true value in drug development lies in its role as a versatile synthetic precursor, particularly for the synthesis of heterocyclic compounds. The 1,3-dicarbonyl moiety is a key reactive site for cyclization reactions.

Synthesis of Pyrazole (B372694) Derivatives

A prominent application is the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities. The reaction of a 1,3-dicarbonyl compound like this compound with hydrazine (B178648) or its derivatives is a classic and efficient method for constructing the pyrazole ring.

General Experimental Protocol for Pyrazole Synthesis:

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as ethanol.

-

Addition of Hydrazine: Hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) is added to the solution. The reaction is often catalyzed by a small amount of acid.

-

Cyclization: The mixture is typically heated under reflux to drive the condensation and subsequent cyclization reaction.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed. The crude product is then purified, often by recrystallization or column chromatography, to yield the desired pyrazole derivative.

The workflow for this synthetic application can be visualized as follows:

Caption: Synthetic workflow for pyrazole derivatives.

This role as a scaffold for biologically active molecules makes this compound a compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its well-defined properties and reactivity allow for the efficient generation of libraries of heterocyclic compounds for drug discovery screening.

References

- 1. This compound | C11H12O2 | CID 233402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5910-25-8 [chemicalbook.com]

- 3. This compound | 5910-25-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Computational Study of the Keto-Enol Tautomerism of this compound in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Phenyl-2,4-pentanedione: Discovery and History

This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of 3-Phenyl-2,4-pentanedione, also known as 3-Phenylacetylacetone.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Discovery and Initial Synthesis

The synthesis of 3-substituted-2,4-pentanediones, including the phenyl derivative, has been a subject of interest in organic chemistry. A significant and convenient route for the synthesis of this compound involves the acylation of phenylacetone (B166967).[2] This method is part of a broader procedure for creating various 3-substituted-2,4-pentanediones.[2]

The general principle of this synthesis involves the conversion of a ketone to its enol acetate (B1210297), followed by a boron trifluoride-catalyzed acetylation.[2] This process leads to the formation of an enol acetate of a β-diketone, which is then cleaved by boron trifluoride to yield the borofluoride complex of the desired β-diketone.[2] The final product is obtained after hydrolysis. Specifically, the acylation of phenylacetone has been reported to yield this compound with a 68% yield.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 3-phenylpentane-2,4-dione | PubChem[1] |

| Synonyms | 3-Phenylacetylacetone, 2,4-Pentanedione, 3-phenyl- | PubChem[1], TCI |

| CAS Number | 5910-25-8 | ChemicalBook[3], PubChem[1] |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem[1] |

| Molecular Weight | 176.21 g/mol | PubChem[1] |

| Appearance | White to Light yellow powder to crystal | TCI |

| Melting Point | 55.0 to 59.0 °C | TCI |

| Purity | >98.0% (GC) | TCI |

Experimental Protocols

The following is a general procedure adapted from a method used for the synthesis of 3-substituted-2,4-pentanediones.[2] The specific application to produce this compound involves the use of phenylacetone as the starting ketone.[2]

Materials:

-

Starting Ketone (e.g., Phenylacetone)

-

Acetic Anhydride (B1165640)

-

p-Toluenesulfonic acid (catalyst)

-

Boron trifluoride etherate

-

Petroleum ether

-

Aqueous 5% sodium hydrogen carbonate

-

Saturated aqueous sodium chloride

-

Anhydrous calcium sulfate

Procedure:

-

Enol Acetate Formation: The starting ketone is first converted to its enol acetate. This is achieved by reacting the ketone with acetic anhydride in the presence of a protic acid catalyst, such as p-toluenesulfonic acid.[2] This reaction is typically performed under conditions that favor the formation of the more stable, more highly substituted enol acetate isomer.[2]

-

Acetylation: The resulting enol acetate is then subjected to acetylation catalyzed by boron trifluoride.[2] This step leads to the formation of the enol acetate of the β-diketone.

-

Cleavage and Complex Formation: The enol acetate of the β-diketone is subsequently cleaved by boron trifluoride, which results in the formation of acetyl fluoride (B91410) and the borofluoride complex of the target β-diketone.[2]

-

Hydrolysis and Extraction: The reaction mixture is heated at reflux for 3 hours and then cooled. The product is extracted with petroleum ether.[2]

-

Washing and Drying: The combined organic extracts are washed successively with aqueous 5% sodium hydrogen carbonate and saturated aqueous sodium chloride. The solution is then dried over anhydrous calcium sulfate.[2]

-

Isolation: The solvent is removed using a rotary evaporator, and the residual oil is purified by distillation to yield the final 3-substituted-2,4-pentanedione product.[2]

Visualizations

References

Theoretical Exploration of 3-Phenyl-2,4-pentanedione's Molecular Landscape: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of 3-Phenyl-2,4-pentanedione, a significant organic compound with applications in medicinal and organic chemistry. The reactivity and interaction of this molecule are intrinsically linked to its three-dimensional structure, which is governed by a delicate interplay of tautomerism and conformational preferences. This document synthesizes key findings from computational chemistry studies, presenting quantitative data, detailed methodologies, and visual representations of the underlying molecular dynamics.

Core Concepts: Keto-Enol Tautomerism and Conformational Isomerism

This compound exists in a dynamic equilibrium between two principal tautomeric forms: a keto and an enol isomer.[1][2] This equilibrium is a fundamental concept in organic chemistry and plays a crucial role in the compound's reactivity.[1] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities and structural parameters of these tautomers.

Furthermore, the presence of a phenyl group introduces another layer of structural complexity through rotational isomerism. The orientation of the phenyl ring relative to the pentanedione backbone can significantly influence the molecule's overall shape and electronic properties. Understanding the energetic landscape of this rotation is vital for a complete molecular picture.

Computational Methodology

The primary theoretical approach for investigating the molecular structure of this compound has been Density Functional Theory (DFT), a robust method for predicting molecular geometries and energies.[1]

Experimental Protocol: DFT Geometry Optimization

A detailed protocol for the theoretical determination of the stable tautomers and conformers of this compound is outlined below. This protocol is based on methodologies reported in the scientific literature.[1][3]

1. Initial Structure Generation:

-

Three-dimensional structures of both the diketo and potential enol tautomers of this compound are constructed using molecular building software.

2. Geometry Optimization:

-

The initial structures are then subjected to geometry optimization calculations to locate the lowest energy conformations.

-

Method: Density Functional Theory (DFT) is employed.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable choice for such systems.[1][4]

-

Basis Set: The 6-31+g(d) basis set is typically used, providing a good balance between accuracy and computational cost.[1][3]

-

Software: The Gaussian suite of programs (e.g., Gaussian 09) is a standard tool for these types of calculations.[1]

3. Frequency Calculations:

-

Following optimization, frequency calculations are performed on the optimized geometries.

-

This step serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy.

-

4. Solvation Effects:

-

To model the behavior of the molecule in different chemical environments, solvation models can be applied.

-

The effect of various solvents, such as water, methanol, cyclohexane, and carbon tetrachloride, can be investigated to understand their influence on tautomeric equilibrium.[1]

5. Conformational Analysis (Phenyl Group Rotation):

-

To explore the rotational landscape of the phenyl group, a relaxed potential energy surface (PES) scan is performed.

-

This involves systematically rotating the phenyl group around the C-C bond connecting it to the pentanedione backbone, while allowing the rest of the molecule to relax at each step.

-

This calculation yields the energy profile of the rotation, revealing the most stable conformations and the energy barriers between them.

The logical workflow for such a computational study is depicted in the following diagram:

Tautomeric Equilibrium: A Quantitative Perspective

Theoretical calculations have consistently shown that the keto form of this compound is more stable than the enol form in both the gaseous phase and in various solvents.[1][3] The energy difference between the two tautomers is influenced by the polarity of the solvent.

The tautomeric equilibrium can be visualized as follows:

The following table summarizes the calculated electronic energy differences between the keto and enol forms in different environments.

| Environment | ΔE (Keto - Enol) (kcal/mol) | Reference |

| Gas Phase | -17.89 | [1] |

| Cyclohexane | -17.34 | [1] |

| Carbon Tetrachloride | -17.27 | [1] |

| Methanol | -16.55 | [1] |

| Water | -16.50 | [1] |

The transition state energies for the keto-enol tautomerization have also been calculated, providing insight into the reaction kinetics.

| Environment | Transition State Energy (relative to Keto) (kcal/mol) | Reference |

| Gas Phase | 30.61 | [1] |

| Cyclohexane | 30.82 | [1] |

| Carbon Tetrachloride | 30.84 | [1] |

| Methanol | 31.23 | [1] |

| Water | 31.26 | [1] |

Molecular Geometry: A Detailed Look at Bond Lengths and Angles

The optimized geometries from DFT calculations provide precise information on bond lengths and angles for both the keto and enol tautomers. The following tables present a selection of key geometrical parameters.

Table 1: Selected Bond Lengths (Å) of this compound Tautomers (Gas Phase)

| Bond | Keto Tautomer | Enol Tautomer | Reference |

| C=O | ~1.21 | ~1.25 | [3] |

| C-C (acetyl) | ~1.52 | ~1.45 | [3] |

| C-C (phenyl) | ~1.51 | ~1.49 | [3] |

| C=C | N/A | ~1.37 | [3] |

| O-H | N/A | ~0.98 | [3] |

| C-H (phenyl) | ~1.09 | ~1.09 | [3] |

Table 2: Selected Bond Angles (°) of this compound Tautomers (Gas Phase)

| Angle | Keto Tautomer | Enol Tautomer | Reference |

| O=C-C | ~120 | ~122 | [3] |

| C-C-C (backbone) | ~112 | ~120 | [3] |

| C-C-C (phenyl) | ~120 | ~120 | [3] |

| C=C-O | N/A | ~125 | [3] |

| C-O-H | N/A | ~107 | [3] |

Note: The values presented in the tables are approximate and are based on the analysis of published optimized geometries. For precise values, refer to the original research articles.

Conformational Landscape: The Role of the Phenyl Group

While detailed studies specifically on the phenyl group rotation in this compound are not extensively available in the reviewed literature, studies on analogous systems, such as para-substituted acetophenones, suggest that the barrier to internal rotation of the phenyl ring is influenced by the electronic properties of the substituents.[5] For this compound, it is expected that the rotation of the phenyl group will have a relatively low energy barrier, with the most stable conformation likely being one that minimizes steric hindrance between the phenyl protons and the acetyl groups of the pentanedione moiety. Further theoretical investigations are warranted to fully characterize the potential energy surface of this rotation.

Conclusion and Future Directions

Theoretical studies, predominantly using DFT, have provided significant insights into the molecular structure of this compound. The keto tautomer is consistently found to be more stable than the enol form, with the energy difference being modulated by the solvent environment. The provided quantitative data on bond lengths, angles, and reaction energetics serve as a valuable resource for understanding the intrinsic properties of this molecule.

Future computational work should focus on a more detailed exploration of the conformational landscape, particularly the rotational barrier of the phenyl group. Such studies would provide a more complete picture of the molecule's flexibility and its preferred three-dimensional structure, which is crucial for understanding its interactions in biological systems and for the rational design of new derivatives with tailored properties.

References

- 1. Computational Study of the Keto-Enol Tautomerism of this compound in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Phenyl-2,4-pentanedione and its Common Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-2,4-pentanedione, a β-dicarbonyl compound, serves as a versatile scaffold in synthetic chemistry, particularly in the development of novel therapeutic agents. Its unique structural features allow for the synthesis of a wide array of derivatives, including heterocyclic compounds and metal complexes, which have demonstrated significant potential in drug discovery. This technical guide provides a comprehensive overview of this compound, its key derivatives, their synthesis, and their biological activities. Detailed experimental protocols for synthesis and biological evaluation are provided, along with a summary of quantitative data and visualizations of relevant chemical and biological processes.

Core Compound: this compound

This compound, also known as 3-phenylacetylacetone, is an organic compound with the chemical formula C₁₁H₁₂O₂.[1] It features a pentane-2,4-dione backbone with a phenyl group substituted at the third carbon. This central carbon's acidity and the presence of two carbonyl groups make it a highly reactive precursor for various chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| CAS Number | 5910-25-8 | [1] |

| IUPAC Name | 3-phenylpentane-2,4-dione | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 55.0 - 59.0 °C | |

| Kovats Retention Index | 1633 (Standard non-polar) | [1] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR Spectrum: The proton NMR spectrum provides characteristic signals for the phenyl and acetyl protons.[2]

-

IR Spectrum: The infrared spectrum will show characteristic absorption bands for the C=O (carbonyl) and C-H bonds.

-

Mass Spectrum: The mass spectrum confirms the molecular weight of the compound.[3]

-

¹³C NMR Spectrum: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Synthesis of this compound

While a specific detailed protocol for the direct synthesis of this compound was not found in the immediate search results, a general and efficient method for the synthesis of 3-substituted derivatives of pentane-2,4-dione involves the alkylation or arylation of acetylacetone (B45752). A plausible synthetic route would involve the reaction of the sodium salt of acetylacetone with a suitable phenylating agent.

Common Derivatives of this compound

The reactivity of the dicarbonyl moiety in this compound allows for the synthesis of a variety of derivatives, primarily through condensation reactions with hydrazine (B178648) and its derivatives, leading to the formation of pyrazoles and hydrazones. These derivatives have garnered significant interest due to their diverse biological activities.

Pyrazole (B372694) Derivatives

The reaction of β-dicarbonyl compounds with hydrazine is a classical and efficient method for the synthesis of pyrazole derivatives.[4] These heterocyclic compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities.[5][6]

Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are synthesized by the reaction of ketones or aldehydes with hydrazine.[7][8] Hydrazone derivatives of this compound are of interest due to their potential biological activities, which include antimicrobial, anticonvulsant, and anti-inflammatory properties.[9][10][11]

Biological Activities and Drug Development Potential

Derivatives of this compound have shown promise in several therapeutic areas, primarily as antimicrobial and anticancer agents.

Antimicrobial Activity

Pyrazole and hydrazone derivatives have been reported to possess significant antibacterial and antifungal activities.[9] The mechanism of action for some of these compounds is believed to involve the inhibition of essential microbial enzymes or disruption of the cell wall.[4] For instance, novel 3-phenyl-4-phenoxypyrazole derivatives have been identified to target cell wall lipid intermediates in Gram-positive bacteria.[4]

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole and other heterocyclic derivatives that can be synthesized from β-dicarbonyl precursors.[6] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases or histone deacetylases. For example, some pyrazole-thiadiazole derivatives have been investigated as EGFR inhibitors.[6]

Experimental Protocols

Synthesis of Pyrazole Derivatives from this compound (General Procedure)

This protocol describes a general method for the synthesis of pyrazole derivatives from β-dicarbonyl compounds.

Materials:

-

This compound

-

Hydrazine hydrate (B1144303) or substituted hydrazine

-

Ethanol or acetic acid as solvent

-

Reflux apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.

-

If necessary, add a catalytic amount of acid (e.g., glacial acetic acid).

-

Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold solvent, and dry.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final product using spectroscopic methods (NMR, IR, MS).

Caption: General workflow for the synthesis of pyrazole derivatives.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[12][13][14][15][16]

Materials:

-

Test compound (e.g., a derivative of this compound)

-

Bacterial or fungal strain

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microorganism.

-

Inoculate each well (except for the sterility control) with the microbial suspension.

-

Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth.

-

Optionally, read the absorbance using a microplate reader.

Caption: Workflow for the broth microdilution assay.

MTT Assay for Cytotoxicity Assessment

This protocol is used to determine the cytotoxic effect of a compound on a cancer cell line.[17][18][19][20]

Materials:

-

Test compound

-

Cancer cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Humidified CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT cytotoxicity assay.

Summary of Quantitative Data

The following table summarizes the types of quantitative data that are crucial for the evaluation of this compound and its derivatives.

| Data Type | Description | Example Values |

| Spectroscopic Data | ||

| ¹H NMR | Chemical shifts (δ) in ppm | Phenyl protons: ~7.0-7.5 ppm; CH proton: ~4.5 ppm; CH₃ protons: ~2.0 ppm |

| ¹³C NMR | Chemical shifts (δ) in ppm | Carbonyl carbons: ~200 ppm; Phenyl carbons: ~125-140 ppm |

| IR | Wavenumbers (cm⁻¹) | C=O stretch: ~1700-1730 cm⁻¹; C-H aromatic stretch: ~3000-3100 cm⁻¹ |

| Mass Spectrometry | m/z ratio | [M]+ or [M+H]+ corresponding to the molecular weight |

| Biological Activity Data | ||

| MIC (Minimum Inhibitory Concentration) | Lowest concentration to inhibit microbial growth | Varies depending on compound and microorganism (e.g., 1-128 µg/mL) |

| IC₅₀ (Half-maximal Inhibitory Concentration) | Concentration causing 50% inhibition of cell growth | Varies depending on compound and cell line (e.g., 0.5 - 50 µM) |

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of derivatives, particularly pyrazoles and hydrazones, which have demonstrated significant potential as antimicrobial and anticancer agents. The synthetic versatility of the β-dicarbonyl core allows for fine-tuning of the molecular structure to optimize biological activity. The experimental protocols provided in this guide offer a foundation for the synthesis and evaluation of these promising compounds. Further research into the specific mechanisms of action and structure-activity relationships of this compound derivatives is warranted to fully exploit their therapeutic potential in drug development.

References

- 1. This compound | C11H12O2 | CID 233402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(5910-25-8) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. investigacion.unirioja.es [investigacion.unirioja.es]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. jocpr.com [jocpr.com]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents | MDPI [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. protocols.io [protocols.io]

- 17. researchhub.com [researchhub.com]

- 18. benchchem.com [benchchem.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Review of 3-Phenyl-2,4-pentanedione: Synthesis, Properties, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2,4-pentanedione, a member of the β-diketone class of organic compounds, has garnered interest within the scientific community due to its unique chemical structure and potential applications. β-Diketones are characterized by the presence of two carbonyl groups separated by a methylene (B1212753) group and are known for their versatile reactivity and ability to form stable metal complexes.[1] This class of compounds, including naturally occurring and synthetic derivatives, has been explored for a wide range of biomedical applications, attributed to their diverse biological activities.[2][3] This technical guide provides a comprehensive literature review of this compound, summarizing its chemical and physical properties, synthesis, and the current understanding of its biological potential, drawing parallels with related compounds to highlight promising avenues for future research and drug development.

Chemical and Physical Properties

This compound, also known as 3-phenylacetylacetone, is a solid organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[4] Its chemical structure features a pentane-2,4-dione backbone with a phenyl group substituted at the third carbon position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-phenylpentane-2,4-dione | [4] |

| Synonyms | 3-Phenylacetylacetone, this compound | [4] |

| CAS Number | 5910-25-8 | [4] |

| Molecular Formula | C₁₁H₁₂O₂ | [4] |

| Molecular Weight | 176.21 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [5] |

Keto-Enol Tautomerism

A key characteristic of β-diketones is their existence as a dynamic equilibrium of keto and enol tautomers.[3] In the case of this compound, the enol form is stabilized by intramolecular hydrogen bonding, forming a quasi-aromatic six-membered ring. Theoretical studies using Density Functional Theory (DFT) have shown that the keto form is generally more stable than the enol form in both the gaseous phase and in various solvents.[2][3] The energy difference between the keto and enol forms is influenced by the polarity of the solvent.

Table 2: Calculated Energy Differences (ΔE) between Keto and Enol Tautomers of this compound in Different Media

| Medium | Dielectric Constant (ε) | ΔE (kcal/mol) | Reference |

| Gas Phase | - | -17.89 | [2] |

| Cyclohexane | 2.20 | -17.34 | [2] |

| Carbon Tetrachloride | 15.60 | -17.27 | [2] |

| Methanol | 32.60 | -16.55 | [2] |

| Water | 78.40 | -16.50 | [2] |

dot

Caption: Keto-enol tautomerism of this compound.

Synthesis of this compound

The synthesis of 3-substituted-2,4-pentanediones can be achieved through various methods, with a common approach being the C-alkylation of the enolate of acetylacetone (B45752).

Experimental Protocol: C-Alkylation of Acetylacetone

This protocol is a generalized procedure based on methods for synthesizing similar 3-substituted pentane-2,4-diones.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), dimethylformamide (DMF))

-

Palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable ligand if necessary

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of acetylacetone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.

-

Add the palladium catalyst and any additional ligand to the reaction mixture.

-

Add bromobenzene or iodobenzene dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography to yield this compound.

dot

Caption: General workflow for the synthesis of this compound.

Biological Activities and Potential for Drug Development

While direct biological studies on this compound are limited in the readily available scientific literature, the broader class of β-diketones has been reported to exhibit a range of biological activities, including antitumor, antibacterial, anticonvulsant, and antidepressant properties.[2] The ability of β-diketones to chelate metal ions is also a significant aspect of their biological activity, as metal complexes often exhibit enhanced therapeutic effects.[6]

To explore the potential of this compound in drug development, it is instructive to examine the biological activities of structurally related compounds.

Cytotoxicity and Anticancer Potential

Derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one, which share a similar three-carbon backbone with a phenyl substituent, have been synthesized and evaluated for their cytotoxic effects against human breast cancer cell lines (MCF-7).[7] Several of these compounds demonstrated high cytotoxic activity, with IC₅₀ values comparable to or better than the reference drug Tamoxifen.[7]

Table 3: Cytotoxicity of Selected 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives against MCF-7 Cells

| Compound | IC₅₀ (µM) | Reference |

| 4a (morpholinoethoxy derivative) | 1.2 ± 0.1 | [7] |

| 4h (methoxyphenyl morpholinoethoxy derivative) | 3.1 ± 0.2 | [7] |

| Tamoxifen (Reference) | 10.5 ± 0.8 | [7] |

Antimicrobial Activity

The β-diketone scaffold is a constituent of various natural and synthetic compounds with antimicrobial properties. For instance, certain flavonoid derivatives, which can contain a β-diketone-like moiety, have shown significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Flavonoids against MRSA

| Compound | MIC (µg/mL) | Reference |

| Kaempferol 3-O-α-l-(2‴,4‴-di-E-p-coumaroyl)-rhamnoside | 0.5 - 2.0 | [8] |

| Kaempferol 3-O-α-l-(2″-Z-p-coumaroyl-4‴-E-p-coumaroyl)-rhamnoside | 0.5 - 2.0 | [8] |

Enzyme Inhibition

The potential of this compound and its derivatives as enzyme inhibitors is an area of significant interest for drug development. For example, a thiazolidine-2,4-dione derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, was identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are critical in cancer cell proliferation and survival.[9] This suggests that the core structure, when appropriately functionalized, can interact with key biological targets.

dot

Caption: Potential inhibition of cancer signaling pathways.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of standard biological assays would be required. The following are representative protocols for preliminary screening.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound stock solution in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound presents an intriguing scaffold for chemical and pharmacological exploration. While its own biological activities have not been extensively reported, the broader family of β-diketones and structurally similar compounds have demonstrated significant potential as anticancer and antimicrobial agents. The well-established chemistry of β-diketones, including their synthesis and tautomeric properties, provides a solid foundation for the design and development of novel derivatives.

Future research should focus on a systematic evaluation of the biological activities of this compound and its analogues. This should include comprehensive screening for cytotoxicity against a panel of cancer cell lines, assessment of antimicrobial activity against clinically relevant pathogens, and investigation of its potential as an enzyme inhibitor. Elucidating the structure-activity relationships of this class of compounds will be crucial for optimizing their therapeutic potential and advancing them in the drug discovery pipeline. The synthesis of metal complexes of this compound is another promising avenue, as this may lead to compounds with enhanced and novel biological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H12O2 | CID 233402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [sobekbio.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d] Isoxazole-4,6-Diol [scirp.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal Complexes Using 3-Phenyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2,4-pentanedione, also known as 3-phenylacetylacetone, is a versatile β-diketone ligand that forms stable complexes with a wide range of metal ions. The presence of the phenyl group at the α-position introduces steric bulk and electronic modifications compared to the parent acetylacetone, influencing the coordination chemistry, stability, and potential applications of the resulting metal complexes. These complexes are of significant interest in various fields, including catalysis and medicinal chemistry, due to their potential as catalysts for organic transformations and as therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of selected metal complexes of this compound.

Applications in Research and Drug Development

Metal complexes of β-diketones, including this compound, have shown promise in several areas relevant to drug development:

-

Anticancer Agents: Palladium(II) and other transition metal complexes of β-diketones have been investigated for their cytotoxic activity against various cancer cell lines.[2][3] These complexes can interact with biological macromolecules like DNA and proteins, leading to cell cycle arrest and apoptosis.[2][4][5] The lipophilicity introduced by the phenyl group in this compound can enhance cellular uptake, potentially leading to improved efficacy.

-

Antimicrobial Agents: Copper(II) complexes of β-diketones have demonstrated significant antibacterial and antifungal activities.[6][7][8] The chelation of the metal ion with the β-diketone ligand can enhance the antimicrobial properties of both the metal and the ligand. The mechanism of action is often attributed to the disruption of cellular processes and integrity.

-

Catalysis in Pharmaceutical Synthesis: Metal β-diketonate complexes are effective catalysts for a variety of organic reactions that are crucial in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[9] These reactions include cross-coupling reactions, hydrogenations, and polymerizations. The steric and electronic properties of the this compound ligand can be tuned to optimize the catalytic activity and selectivity for specific transformations.

Experimental Protocols

The following protocols are provided as a guideline for the synthesis of metal complexes with this compound. These are based on established methods for related β-diketone complexes and may require optimization for specific applications.

General Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of metal complexes.

Protocol 1: Synthesis of Bis(3-phenyl-2,4-pentanedionato)copper(II) [Cu(ph-acac)₂]